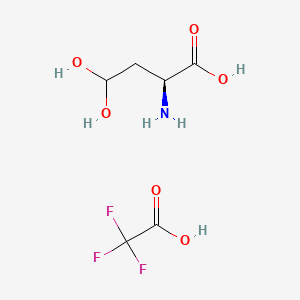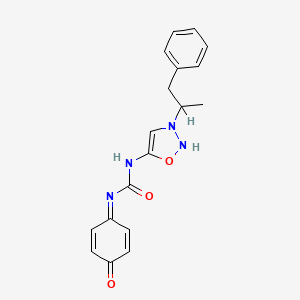
D-Glutamic Acid-13C5
カタログ番号 B566111
CAS番号:
1202063-54-4
分子量: 152.092
InChIキー: WHUUTDBJXJRKMK-GKVKFTTQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glutamic Acid-13C5 is a labelled analogue of D-Glutamic Acid . It is the unnatural ®-enantiomer of Glutamic Acid . It acts as an excitatory transmitter and an agonist at all subtypes of glutamate receptors (metabotropic, kainate, NMDA, and AMPA) .
Synthesis Analysis
The synthesis of D-Glutamic Acid-13C5 involves the use of isotopically labeled L-Glutamine . It plays an important role in many metabolic pathways and may also be used as a standard . It works as a proton donor and its decarboxylation results in the formation of GABA (γ aminobutyric acid), a potent neurotransmitter .Molecular Structure Analysis
The molecular formula of D-Glutamic Acid-13C5 is [13C]5H9NO4 . It has a molecular weight of 152.09 .Chemical Reactions Analysis
The reaction mechanism of D-Glutamic Acid-13C5 involves the use of density functional theory calculations . Quantitative analysis of glutaric acid via infrared spectroscopy and HPLC was established .Physical And Chemical Properties Analysis
D-Glutamic Acid-13C5 is a solid substance . It has a melting point of 185 °C (dec.) .作用機序
Safety and Hazards
将来の方向性
特性
CAS番号 |
1202063-54-4 |
|---|---|
分子式 |
C5H9NO4 |
分子量 |
152.092 |
IUPAC名 |
(2R)-2-aminopentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1 |
InChIキー |
WHUUTDBJXJRKMK-GKVKFTTQSA-N |
SMILES |
C(CC(=O)O)C(C(=O)O)N |
同義語 |
(-)-Glutamic Acid-13C5; (2R)-2-Aminopentanedioic Acid-13C5; (2R)-Glutamic Acid-13C5; (R)-(-)-Glutamic Acid-13C5; (R)-Glutamic Acid-13C5; D-(-)-Glutamic Acid-13C5; NSC 77686-13C5; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
17α-Dutasteride
1796930-46-5
Perfluorohexylphosphonic Acid 4-Methylbenzamine
1263361-02-9
tetranor-PGDM
70803-91-7
tetranor-PGDM-d6
1314905-92-4



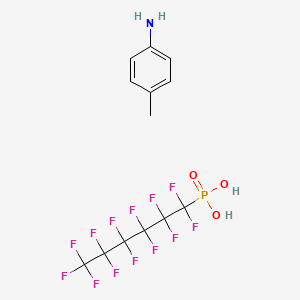
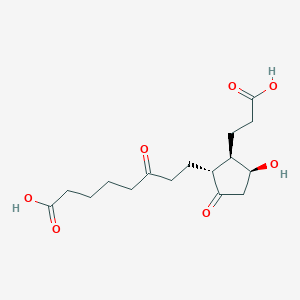

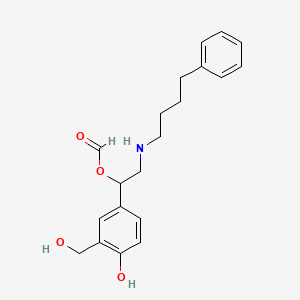

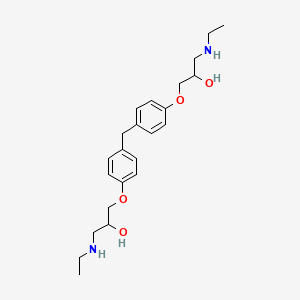
![N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide](/img/structure/B566042.png)
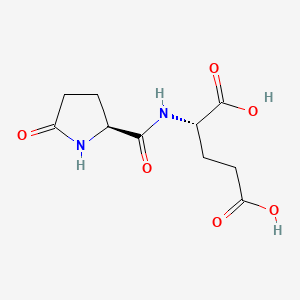

![(4R)-1-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-4-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B566047.png)
